molecular formula C27H27NO11 B11063497 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

Cat. No.: B11063497
M. Wt: 541.5 g/mol
InChI Key: GMPZUPGISGELAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple methoxy groups and a benzodioxole moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves several steps, including the formation of the benzodioxole and furo[3,2-c]pyran rings. Common reagents used in the synthesis include palladium catalysts, such as PdCl2, and bases like Cs2CO3. The reaction conditions often involve high temperatures, typically around 130°C, and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Properties

Molecular Formula

C27H27NO11

Molecular Weight

541.5 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide

InChI

InChI=1S/C27H27NO11/c1-12-7-15-20(27(30)38-12)19(14-10-18(33-4)23-25(21(14)34-5)37-11-36-23)24(39-15)26(29)28-13-8-16(31-2)22(35-6)17(9-13)32-3/h7-10,19,24H,11H2,1-6H3,(H,28,29)

InChI Key

GMPZUPGISGELAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=C5C(=C4OC)OCO5)OC)C(=O)O1

Origin of Product

United States

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